Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

Catalog No.
S12882826
CAS No.
M.F
C107H170N32O21
M. Wt
2240.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg...

Product Name

Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C107H170N32O21

Molecular Weight

2240.7 g/mol

InChI

InChI=1S/C107H170N32O21/c1-61(2)86(135-96(151)81-38-24-52-137(81)101(156)76(34-16-20-48-111)126-85(143)59-122-89(144)79(57-67-58-121-70-30-12-11-29-69(67)70)132-93(148)75(36-22-50-119-106(114)115)129-95(150)78(124-64(7)140)55-65-27-9-8-10-28-65)98(153)123-60-84(142)125-71(31-13-17-45-108)90(145)127-72(32-14-18-46-109)91(146)128-74(35-21-49-118-105(112)113)92(147)131-77(37-23-51-120-107(116)117)102(157)138-53-25-39-82(138)97(152)136-88(63(5)6)99(154)130-73(33-15-19-47-110)94(149)134-87(62(3)4)100(155)133-80(56-66-41-43-68(141)44-42-66)103(158)139-54-26-40-83(139)104(159)160/h8-12,27-30,41-44,58,61-63,71-83,86-88,121,141H,13-26,31-40,45-57,59-60,108-111H2,1-7H3,(H,122,144)(H,123,153)(H,124,140)(H,125,142)(H,126,143)(H,127,145)(H,128,146)(H,129,150)(H,130,154)(H,131,147)(H,132,148)(H,133,155)(H,134,149)(H,135,151)(H,136,152)(H,159,160)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,86-,87-,88-/m0/s1

InChI Key

UYRCARGBRQBNEP-ZBICCCPRSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)C

The compound Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH is a synthetic peptide composed of 18 amino acids. Its structure includes a sequence of various amino acids, each contributing unique properties and functions. The peptide begins with an acetyl group (Ac-) at the N-terminus and ends with a hydroxyl group (OH) at the C-terminus. This specific arrangement suggests potential roles in biological signaling and interaction with various receptors.

The chemical reactivity of this peptide can be attributed to the functional groups present in its amino acid residues. Key reactions include:

  • Hydrolysis: The peptide bond can be cleaved by hydrolysis, which is essential for protein digestion and metabolism.
  • Acetylation: The acetyl group can undergo further reactions, such as deacetylation or interaction with nucleophiles.
  • Disulfide Bond Formation: If cysteine residues were present, they could form disulfide bonds, stabilizing the peptide's three-dimensional structure.

The specific sequence of amino acids influences the stability and reactivity of the peptide under various conditions.

Peptides like Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH are known for their biological activities, including:

  • Antimicrobial Properties: Some sequences exhibit antimicrobial activity against bacteria and fungi.
  • Hormonal Activity: The presence of amino acids like arginine and tryptophan suggests potential roles in hormonal signaling pathways.
  • Neurotransmission: Tryptophan is a precursor to serotonin, indicating possible involvement in neurotransmission.

These activities make such peptides valuable in therapeutic applications.

The synthesis of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH typically involves:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support.
  • Protecting Group Strategy: Different protecting groups are used to safeguard reactive side chains during synthesis.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).

These methods ensure high purity and yield of the final product.

The applications of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH include:

  • Pharmaceuticals: Used in drug development for conditions like infections or hormonal imbalances.
  • Biotechnology: Employed in research for understanding protein interactions and functions.
  • Cosmetics: Potential use in skin care products due to its biological activity.

The versatility of this peptide makes it suitable for various fields.

Studies on the interactions of this peptide with biological targets reveal insights into its mechanism of action. Key findings include:

  • Receptor Binding: Investigations show that certain residues may enhance binding affinity to specific receptors, influencing signaling pathways.
  • Inhibition Studies: Some studies indicate that this peptide can inhibit certain enzymatic activities, providing potential therapeutic benefits.

Such interaction studies are crucial for understanding how this compound can be utilized in medical applications.

Several peptides share structural similarities with Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH. Here are some notable examples:

Compound NameSequenceUnique Features
Cecropin AKWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH2Antimicrobial properties
LL-37LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTESInvolved in immune response
Temporin AFLPLIGRVLSGIL-NH2Antimicrobial activity against Gram-positive bacteria
ThymosinSDKPDMAEIEKFDKSKLKKTETQEKNPLPSKETIEQEKQAGESRole in immune modulation

These compounds demonstrate unique biological activities while sharing structural characteristics with Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH. The diversity in sequences contributes to their distinct functionalities, making each compound unique despite structural similarities.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

31

Exact Mass

2240.3251854 g/mol

Monoisotopic Mass

2239.3218306 g/mol

Heavy Atom Count

160

Dates

Modify: 2024-08-10

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